molecular formula C10H10FNO3 B8438654 4-(3-Butenyloxy)-2-fluoronitrobenzene

4-(3-Butenyloxy)-2-fluoronitrobenzene

Cat. No.: B8438654
M. Wt: 211.19 g/mol
InChI Key: RLGIEUHFDXIGPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Butenyloxy)-2-fluoronitrobenzene is a useful research compound. Its molecular formula is C10H10FNO3 and its molecular weight is 211.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

4-but-3-enoxy-2-fluoro-1-nitrobenzene

InChI

InChI=1S/C10H10FNO3/c1-2-3-6-15-8-4-5-10(12(13)14)9(11)7-8/h2,4-5,7H,1,3,6H2

InChI Key

RLGIEUHFDXIGPO-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC1=CC(=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an acetonitrile (25 mL) solution of 3-fluoro-4-nitrophenol (1.57 g; 10.0 mmol) and potassium carbonate (2.09 g; 15.1 mmol), 4-bromo-1-butene (2.21 g; 16.0 mmol) was added, and the mixture was refluxed and then reacted overnight. After completion of the reaction, the solution was filtrated by Celite, and then the filtrate was concentrated under a reduced pressure. The residue was purified by column chromatography (solvent, hexane:methylene chloride=6:4) using methylene chloride, and then the effluent was concentrated to obtain 4-(3-butenyloxy)-2-fluoronitrobenzene (1g) (1.71 g, 81% of yield, a light yellow oil) represented by the following formula.
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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